molecular formula C18H18Cl2N2O3S B2905938 2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 419558-42-2

2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2905938
CAS No.: 419558-42-2
M. Wt: 413.31
InChI Key: AOBOBFMNQSJRMO-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[b]thiophene-3-carboxamide family, characterized by a seven-membered cycloheptane ring fused to a thiophene core. The structure includes a 2,4-dichlorophenoxy group linked via an acetamido moiety at the 2-position of the thiophene ring. The 2,4-dichlorophenoxy group likely enhances lipophilicity and electronic properties, influencing binding to hydrophobic enzyme pockets or receptors.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3S/c19-10-6-7-13(12(20)8-10)25-9-15(23)22-18-16(17(21)24)11-4-2-1-3-5-14(11)26-18/h6-8H,1-5,9H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBOBFMNQSJRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Acetylcholinesterase Inhibitors (AChEIs)
  • VIa (4-benzylpiperidinyl substituent):
    • Substituent: 4-Benzylpiperidinyl group on acetamido linker.
    • Properties: Melting point (m.p.) 190–192°C, 60% yield.
    • Activity: Moderate AChE inhibition due to the bulky benzylpiperidine enhancing steric interactions with the enzyme’s peripheral anionic site .
  • VIe (4-phenylpiperazinyl substituent): Substituent: 4-Phenylpiperazinyl group. Properties: m.p. 158–160°C, 60% yield.
AMPA Receptor Modulators
  • JAMI1001A: Core: Tetrahydrobenzo[b]thiophene (six-membered cyclohexane fused to thiophene). Substituent: Trifluoromethylpyrazole-hydroxymethyl group. Activity: Potentiation of AMPA receptor currents via allosteric modulation. The trifluoromethyl group enhances metabolic stability compared to dichlorophenoxy derivatives .
Antiviral Agents
  • Compound 31 (3,4-dimethoxybenzamido substituent):
    • Substituent: 3,4-Dimethoxybenzamido.
    • Properties: m.p. 194–196°C, 42% yield.
    • Activity: Targets HIV-1 RNase H via π-π stacking interactions from the methoxybenzamido group .
  • Properties: m.p. 190–191°C, 30% yield. Activity: Inhibits influenza polymerase assembly; the dichloro motif mimics RNA-binding motifs .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Substituent m.p. (°C) Yield (%) LogP* Key Functional Groups
Target Compound 2,4-Dichlorophenoxyacetamido N/A N/A ~4.5 (est.) Dichlorophenoxy, acetamido
VIa 4-Benzylpiperidinyl 190–192 60 ~3.8 Piperidine, benzyl
VIe 4-Phenylpiperazinyl 158–160 60 ~2.9 Piperazine, phenyl
JAMI1001A Trifluoromethylpyrazole N/A N/A ~3.2 Trifluoromethyl, hydroxymethyl
Compound 31 3,4-Dimethoxybenzamido 194–196 42 ~2.5 Methoxy, benzamido
Compound 8 2,4-Dichlorobenzoyl 190–191 30 ~4.0 Dichlorobenzoyl

*Estimated LogP values based on substituent contributions.

  • Synthetic Accessibility : Yields for acetamido-linked derivatives (e.g., VIa, VIe) are consistently higher (~60%) than benzoyl-linked analogues (e.g., Compound 8: 30%), likely due to steric hindrance in benzoylation reactions .

Q & A

Q. What are the standard protocols for synthesizing 2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions, including amide bond formation and cyclization. Key steps include:

  • Step 1 : Reacting 2,4-dichlorophenoxyacetic acid with a thiophene precursor under coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or DMF at 0–25°C for 12–24 hours .
  • Step 2 : Cyclization of intermediates using catalysts like triethylamine or pyridine, with temperature control (60–80°C) to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) with gradients (e.g., MeCN:H₂O) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., acetamido, dichlorophenoxy). DMSO-d₆ or CDCl₃ are preferred solvents .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydro-cyclohepta[b]thiophene core .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic screening : Fluorescence-based enzyme inhibition assays (e.g., COX-2) to identify molecular targets .

Advanced Research Questions

Q. How can synthetic yields be improved when encountering low purity in the final step?

Contradictions in yield/purity often arise from side reactions during cyclization. Mitigation strategies include:

  • Solvent optimization : Replace DMF with THF to reduce carboxamide degradation .
  • Temperature gradients : Gradual heating (40°C → 80°C) minimizes byproducts .
  • Catalyst screening : Switch from triethylamine to DBU for enhanced regioselectivity .
  • In-line monitoring : Use LC-MS to track intermediates and adjust conditions in real-time .

Q. What structural modifications enhance bioavailability without compromising activity?

Structure-activity relationship (SAR) studies suggest:

  • Substituent variation : Replacing the dichlorophenoxy group with ethylsulfonyl improves solubility (logP reduction by 0.8) while retaining target affinity .
  • Bioisosteric replacement : Substitute the thiophene core with cyclopenta[b]thiophene to enhance metabolic stability .
  • Prodrug strategies : Esterify the carboxamide to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases, GPCRs) to identify binding poses. Focus on hydrogen bonding with the acetamido group and hydrophobic interactions with the cycloheptane ring .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from assay variability or impurity batches. Solutions include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Batch validation : Use HPLC-UV/ELSD to ensure ≥98% purity before assays .
  • Orthogonal assays : Confirm anticancer activity via both apoptosis (Annexin V) and cytotoxicity (LDH release) assays .

Methodological Tables

Q. Table 1: Optimization of Cyclization Conditions

ParameterStandard ProtocolAdvanced ModificationOutcome
SolventDMFTHFPurity ↑ from 85% to 93%
CatalystTriethylamineDBUYield ↑ from 60% to 78%
Temperature80°C (isothermal)40°C → 80°C (gradient)Byproducts ↓ by 40%

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentSolubility (logP)MIC (μg/mL) E. coliIC₅₀ (μM) HeLa
2,4-Dichlorophenoxy3.212.58.7
Ethylsulfonyl2.410.19.2
4-Methoxyphenyl2.825.012.4

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